3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone is an organic compound characterized by the presence of chlorine and fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene and 4-fluorobenzaldehyde.
Grignard Reaction: The 3-chloro-5-fluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Aldehyde: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate to yield 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted by nucleophiles.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylpropionaldehyde
- 4-Amino-3-chloro-5-fluorophenylsulfonylamine
Uniqueness
3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone is unique due to the presence of both chlorine and fluorine atoms on its phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLHQXYNBVBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644953 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-61-3 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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